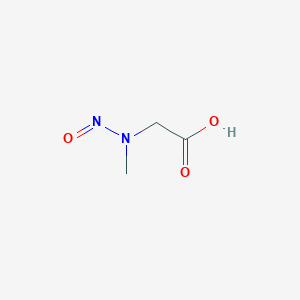
N-Nitrososarcosine
Vue d'ensemble
Description
N-Nitrososarcosine is a nitrosamine that is sarcosine in which the hydrogen attached to the nitrogen has been replaced by a nitroso group . It is a non-proteinogenic amino acid derivative and a nitrosamine . It is functionally related to a sarcosine .
Synthesis Analysis
A simple, fast, selective, and robust analytical method for the determination of N-nitrososarcosine (NSAR) has been developed based on Supported Liquid–Liquid (SL–L) extraction coupled with Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) .
Molecular Structure Analysis
The molecular structure of N-Nitrososarcosine is C3H6N2O3 . The IUPAC name is 2-[methyl (nitroso)amino]acetic acid .
Chemical Reactions Analysis
N-Nitrososarcosine is one of the most frequently reported N-nitrosamines in food . It is formed by nitrosation of the non-proteinogenic amino acid .
Physical And Chemical Properties Analysis
N-Nitrososarcosine is a pale-yellow, sand-like powder . It decomposes when exposed to light and emits toxic fumes of nitrogen oxides when heated to decomposition .
Applications De Recherche Scientifique
Carcinogenicity Studies
N-Nitrososarcosine (NSAR) is found in foods and tobacco products, and its quantification is of great interest due to its carcinogenic properties . N-nitrosamines, particularly tobacco-specific N-nitrosamines, are main contributors to the carcinogenicity of smokeless tobacco products .
Stereospecific Analysis
The presence of two stereoisomers, E- and Z-NSAR, is well-known, individual investigation of the isomers has not been reported so far . The study by liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS) reveals that the mass spectrometric responses of the isomers differ by a factor of approximately two .
Tobacco Product Analysis
The method described in the research was applied to 100 tobacco products and fully validated for moist and dry snuff reference materials showing expanded measurement uncertainties of 20% and limits of quantification of 20 ng/g .
Development of Analytical Methods
A simple, fast, selective, and robust analytical method for the determination of NSAR has been developed based on Supported Liquid–Liquid (SL–L) extraction coupled with Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) . This method adds greater confidence for the determination of NSAR in complex sample matrices such as tobacco .
Isotope Dilution Studies
The new method described uses an isotope labeled internal standard, which adds greater confidence for the determination of NSAR in complex sample matrices such as tobacco .
NMR Assignments
When an HPLC, GC or NMR analysis is conducted to investigate certain asymmetrical N-nitrosamines, two sets of signals attributed to the asymmetric N-nitrosamine isomers are observed .
Mécanisme D'action
Target of Action
N-Nitrososarcosine (NSAR) is a carcinogenic compound that primarily targets DNA . It is a nitrosamine, a class of compounds known for their potent carcinogenic effects . The primary targets of NSAR are the DNA molecules within cells, where it can cause mutations and lead to the development of cancer .
Mode of Action
NSAR interacts with its targets through a process known as metabolic activation . This process is mediated by cytochrome P450 enzymes, which convert NSAR into electrophiles . These electrophiles can then readily react with DNA, forming covalent addition products known as DNA adducts .
Biochemical Pathways
The primary biochemical pathway affected by NSAR is DNA replication. The formation of DNA adducts can disrupt the normal replication process, leading to errors and mutations . These mutations can then lead to the development of cancer. The exact downstream effects can vary depending on the specific type of mutation and the genes affected.
Pharmacokinetics
It is known that nsar is a small, polar molecule , which suggests that it may be readily absorbed and distributed throughout the body. Its metabolic activation by cytochrome P450 enzymes suggests that it is metabolized in the liver
Result of Action
The primary molecular effect of NSAR’s action is the formation of DNA adducts, which can lead to mutations in the DNA . On a cellular level, these mutations can disrupt normal cell function and lead to uncontrolled cell growth, a hallmark of cancer . In vivo studies have shown that NSAR can induce the formation of metastatic liver carcinomas in mice .
Action Environment
The action of NSAR can be influenced by various environmental factors. For example, NSAR has been found in cured meat products, suggesting that diet can play a role in exposure . Additionally, the presence of other compounds, such as those found in tobacco products, can potentially influence the action, efficacy, and stability of NSAR
Safety and Hazards
Propriétés
IUPAC Name |
2-[methyl(nitroso)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPSKKJHVWPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074309 | |
| Record name | N-Nitrososarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] | |
| Record name | N-Nitrososarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in polar organic solvents; miscible with water | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00261 [mmHg] | |
| Record name | N-Nitrososarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Nitrososarcosine | |
Color/Form |
Pale-yellow crystals | |
CAS RN |
13256-22-9 | |
| Record name | N-Nitrososarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrososarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrososarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOSARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRC08HI7YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66-67 °C | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-nitrososarcosine (NSAR) and why is it relevant to human health?
A: N-nitrososarcosine (NSAR) is a non-volatile nitrosamine found in various products like tobacco and certain foodstuffs. It is considered a potential human carcinogen due to its ability to induce tumors in animal models. [, , , , ]
Q2: How is NSAR formed in food?
A: NSAR can form in food through the reaction of sarcosine, an amino acid derivative, with nitrites under acidic conditions, mimicking the environment of the human stomach. [, , , ] This process is enhanced by the presence of catalysts like thiocyanate. []
Q3: Is NSAR formation influenced by diet?
A: Yes, a diet rich in nitrates, found in vegetables like spinach and beets, can increase the potential for NSAR formation in the stomach, particularly when consumed with precursors like sarcosine. [, , ]
Q4: Can dietary factors reduce NSAR formation?
A: Yes, consuming ascorbic acid (vitamin C) along with meals containing nitrates and sarcosine can significantly inhibit NSAR formation. Studies indicate that 120mg of ascorbic acid per meal can significantly reduce in vivo NSAR formation. [, ]
Q5: What are the main sources of human exposure to NSAR?
A: While dietary intake is a significant contributor, tobacco products, especially chewing tobacco varieties like "zarda", are known to contain substantial levels of NSAR. [] Other sources include occupational exposure and certain processed meats. []
Q6: Are there any challenges in accurately measuring NSAR levels?
A: Yes, NSAR exists as two stereoisomers (E- and Z-NSAR), which exhibit different responses in analytical methods like LC-MS/MS. This difference in response needs to be considered for accurate quantification of total NSAR. []
Q7: Can NSAR levels in food be reduced through processing modifications?
A: Yes, research suggests that using liquid smoke during meat processing can minimize the formation of NSAR compared to traditional smoking methods. []
Q8: Are there any concerns regarding the use of sarcosine-containing products in personal care items like toothpaste?
A: Yes, the presence of sodium lauroyl sarcosinate, a sarcosine derivative, in some toothpastes raises concerns as it can potentially react with nitrites to form carcinogenic NSAR in the oral cavity or stomach. [, ]
Q9: What are the long-term health risks associated with NSAR exposure?
A: Although NSAR is not a potent carcinogen, chronic exposure has been linked to an increased risk of esophageal and forestomach cancer in animal models. [, , , , , , ]
Q10: What research is being done to mitigate the carcinogenic effects of NSAR?
A: Scientists are exploring the chemopreventive potential of natural compounds and traditional medicines against NSAR-induced carcinogenesis. For example, studies have shown that Liuwei Dihuang Decoction, a traditional Chinese medicine, can inhibit NSAR-induced tumor formation in mice. [, ]
Q11: What is the role of analytical chemistry in understanding NSAR?
A: Analytical chemistry plays a crucial role in identifying, quantifying, and monitoring NSAR in various matrices. Techniques like GC-TEA, HPLC-TEA, and LC-MS/MS are essential for accurately determining NSAR levels in food, tobacco, and biological samples. [, , , , , , , , , , ]
Q12: Can NSAR be broken down into less harmful compounds?
A: Yes, NSAR is susceptible to denitrosation, a process where it breaks down into less harmful compounds. This process can be induced chemically in the laboratory using agents like hydrogen bromide in acetic acid, or can occur naturally in biological systems. [, , , ]
Q13: What are the implications of NSAR's thermal instability for food safety?
A: NSAR exhibits thermal instability and can decompose at high temperatures, like those used in frying. While this might suggest a lower risk from fried foods, the decomposition products might still pose health risks. []
Q14: How do researchers study the carcinogenic mechanisms of NSAR?
A: Scientists use various animal models, primarily rodents, to investigate the carcinogenic potential of NSAR. These models help in understanding the development of esophageal and forestomach tumors, their progression, and the impact of potential preventative measures. [, , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



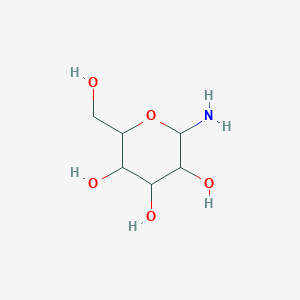

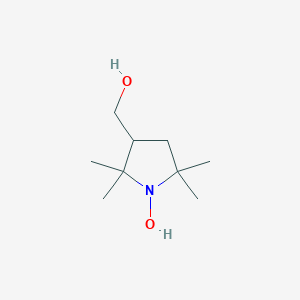




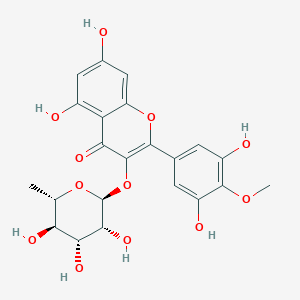

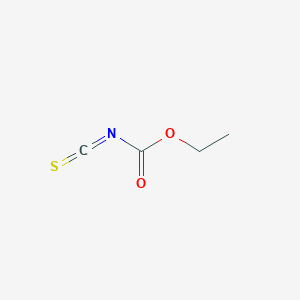
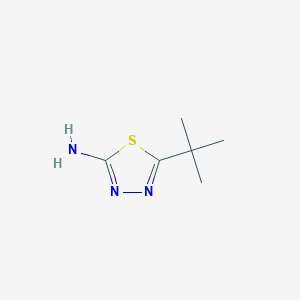

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)
